molecular formula C6H7N5O B023567 2-Amino-6-methoxypurine CAS No. 20535-83-5

2-Amino-6-methoxypurine

Cat. No.: B023567
CAS No.: 20535-83-5
M. Wt: 165.15 g/mol
InChI Key: BXJHWYVXLGLDMZ-UHFFFAOYSA-N
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Description

6-O-methylguanine is a methylguanine in which the methyl group is positioned on the oxygen at position 6. Formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine, it base-pairs to thymine rather than cytidine, causing a G:C to A:T transition in DNA. It has a role as a mutagen.

Biochemical Analysis

Biochemical Properties

2-Amino-6-methoxypurine is a water-soluble prodrug that is converted to guanine arabinoside (ara-G) by adenosine deaminase . It is not a substrate for deoxycytidine kinase, adenosine kinase, or purine nucleoside phosphorylase, but it is phosphorylated by mitochondrial deoxyguanosine kinase .

Cellular Effects

In cellular studies, this compound has been shown to be selective for transformed T cells over B cells and also inhibited growth in two of three monocytic lines tested . This suggests that this compound may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ara-G by adenosine deaminase, followed by phosphorylation by mitochondrial deoxyguanosine kinase . This process may lead to changes in gene expression and enzyme activation or inhibition, thereby exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have in vivo dose-dependent efficacy against human T-cell tumors in immunodeficient mice

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

The metabolic pathways of this compound involve its conversion to ara-G by adenosine deaminase, followed by phosphorylation by mitochondrial deoxyguanosine kinase . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound is a water-soluble prodrug , which may influence its localization or accumulation within cells.

Properties

IUPAC Name

6-methoxy-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJHWYVXLGLDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049405
Record name O6-Methylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20535-83-5
Record name O6-Methylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20535-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(6)-Methylguanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-methoxypurine
Source DTP/NCI
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Record name O6-Methylguanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Purin-2-amine, 6-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.933
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Record name 6-METHOXYGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B710FV2AE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-9-[2-(diethoxyphosphorylmethoxy)ethoxy]-2-formamidopurine (0.25 g, 0.61 mmol) in methanol (5 ml), was added sodium methoxide solution (30 wt % in methanol; 0.5 ml, 2.62 mmol). The mixture was stirred and heated at 50° C. for 4 hours. After cooling to ambient temperature, 80% aqueous acetic acid (0.5 ml) was added to give a solution of pH6. The solution was evaporated to dryness and the residue partitioned between dichloromethane (10 ml) and aqueous sodium bicarbonate solution (10 ml). The aqueous phase was washed with dichloromethane (2×10 ml), the combined organic extracts dried (magnesium sulphate), and evaporated to dryness under reduced pressure. The residue obtained was chromatographed on silica gel (eluant dichloromethane: methanol 90:10) to give a 2-amino-6-methoxypurine derivative (0.20 g) which was used without any further purification. The chromatographed material (0.20 g) was dissolved in dichloromethane (2 ml), trimethylsilyl bromide (0.7 ml, 5.3 mmol) added, and the solution left at ambient temperature for 2 days. The solvent was evaporated under reduced pressure and the residue obtained co-evaporated with methanol (×2) to leave a white solid which crystallised from hot water giving the title compound as a white solid (0.105 g, 56%) m.p. 275°-278° C., identical in all respects with the compound obtained in Method A.
Name
6-chloro-9-[2-(diethoxyphosphorylmethoxy)ethoxy]-2-formamidopurine
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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